1-(1,1-Dioxidotetrahydro-3-thiophenyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-F]purine-6,8(7H,9H)-dione
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Overview
Description
1-(1,1-Dioxidotetrahydro-3-thiophenyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-F]purine-6,8(7H,9H)-dione is a complex organic compound with a unique structure that includes a triazino-purine core fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidotetrahydro-3-thiophenyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-F]purine-6,8(7H,9H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazino-Purine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazino-purine core.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a series of reactions, including thiophene synthesis and subsequent functionalization.
Oxidation: The final step involves the oxidation of the thiophene ring to form the 1,1-dioxide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxidotetrahydro-3-thiophenyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-F]purine-6,8(7H,9H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can be employed to modify the oxidation state of the thiophene ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and triazino-purine moieties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(1,1-Dioxidotetrahydro-3-thiophenyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-F]purine-6,8(7H,9H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxidotetrahydro-3-thiophenyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-F]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in various biochemical pathways.
Interaction with DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Modulation of Signaling Pathways: It can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-(1,1-Dioxidotetrahydro-3-thiophenyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-F]purine-6,8(7H,9H)-dione can be compared with other similar compounds, such as:
1-(1,1-Dioxidotetrahydro-3-thiophenyl)-1H-1,2,4-triazole-3,5-diamine: This compound shares the thiophene and triazole moieties but differs in the overall structure and functional groups.
N-(1,1-Dioxidotetrahydro-3-thiophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)propanamide: This compound has a similar thiophene ring but differs in the triazolo-azepin moiety.
Properties
Molecular Formula |
C19H20N6O4S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C19H20N6O4S/c1-22-16-15(17(26)23(2)19(22)27)24-10-14(12-6-4-3-5-7-12)21-25(18(24)20-16)13-8-9-30(28,29)11-13/h3-7,13H,8-11H2,1-2H3 |
InChI Key |
XIXWUHQJAKQVRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)C4CCS(=O)(=O)C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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